4-Iso-butyloxyphenylmagnesium Bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iso-butyloxyphenylmagnesium Bromide, 0.50 M in Tetrahydrofuran (THF) is a Grignard reagent, which is widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Iso-butyloxyphenylmagnesium Bromide typically involves the reaction of 4-Iso-butyloxybromobenzene with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In an industrial setting, the production of 4-Iso-butyloxyphenylmagnesium Bromide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the inert atmosphere. The reaction is typically monitored using techniques such as gas chromatography to ensure the complete conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iso-butyloxyphenylmagnesium Bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds to form alcohols. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .
Common Reagents and Conditions: The reactions involving 4-Iso-butyloxyphenylmagnesium Bromide are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Common reagents include aldehydes, ketones, and esters, which react with the Grignard reagent to form the corresponding alcohols .
Major Products Formed: The major products formed from reactions involving 4-Iso-butyloxyphenylmagnesium Bromide are alcohols. For example, the reaction with an aldehyde will yield a secondary alcohol, while the reaction with a ketone will yield a tertiary alcohol .
Wissenschaftliche Forschungsanwendungen
4-Iso-butyloxyphenylmagnesium Bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex organic molecules. In biology, it can be used to modify biomolecules for various studies. In medicine, it is used in the synthesis of pharmaceutical intermediates. In industry, it is used in the production of fine chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-Iso-butyloxyphenylmagnesium Bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic carbon atom. This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-tert-Butylphenylmagnesium Bromide
- Isopropenylmagnesium Bromide
- 4-Isopropylphenylmagnesium Bromide
Uniqueness: 4-Iso-butyloxyphenylmagnesium Bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific applications where other Grignard reagents might not be as effective .
Eigenschaften
Molekularformel |
C10H13BrMgO |
---|---|
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
magnesium;2-methylpropoxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LLCOJPSEQAGDQR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)COC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.